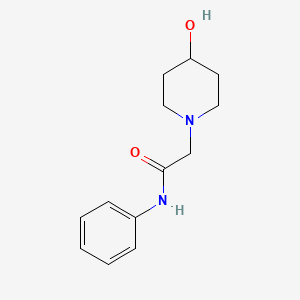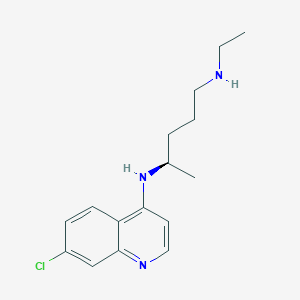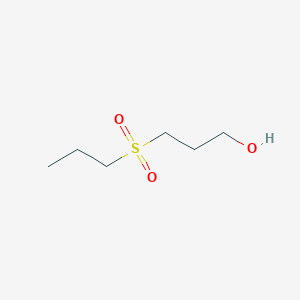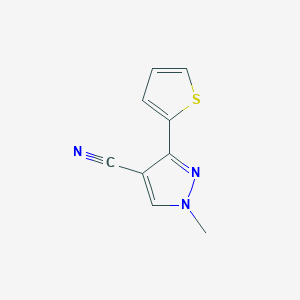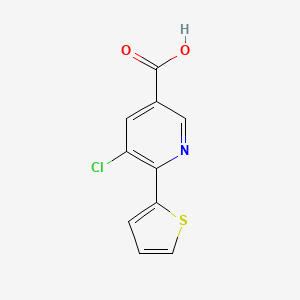
Acide 5-chloro-6-thiophène-2-ylnicotinique
Vue d'ensemble
Description
Chemical Reactions Analysis
Again, without specific information on “5-Chloro-6-thiophen-2-ylnicotinic acid”, it’s challenging to provide a detailed analysis of its chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “5-Chloro-6-thiophen-2-ylnicotinic acid” would depend on its molecular structure . Without specific data, it’s difficult to provide a detailed analysis.Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du thiophène, y compris des composés comme l'acide 5-chloro-6-thiophène-2-ylnicotinique, ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. Ils ont montré une efficacité contre un éventail d'espèces bactériennes et fongiques. Par exemple, certains analogues du thiophène ont démontré une activité antibactérienne puissante contre des agents pathogènes tels que Staphylococcus aureus et Escherichia coli, ainsi qu'une activité antifongique contre Candida albicans et Aspergillus niger .
Propriétés antioxydantes
La recherche indique que les composés thiophéniques peuvent présenter des propriétés antioxydantes significatives. Ceci est mesuré par leur capacité à piéger les radicaux libres, ce qui est crucial pour prévenir les dommages liés au stress oxydatif dans les systèmes biologiques. Certains dérivés du thiophène ont montré une activité antioxydante comparable à celle des médicaments standard comme l'acide ascorbique .
Applications anticorrosion
Dans le domaine de la chimie industrielle, les dérivés du thiophène sont explorés pour leurs capacités anticorrosion. Ils peuvent être utilisés comme inhibiteurs pour protéger les métaux de la corrosion, en particulier dans les environnements acides. Cette application est vitale pour prolonger la durée de vie des composants métalliques dans diverses industries .
Potentiel anticancéreux
Des dérivés du thiophène ont été synthétisés et évalués pour leur activité anticancéreuse. Certaines études ont rapporté que ces composés présentent des effets cytotoxiques contre les lignées cellulaires cancéreuses, telles que les cellules cancéreuses du poumon humain (A-549), suggérant leur utilisation potentielle en thérapie anticancéreuse .
Semi-conducteurs organiques
Les molécules à base de thiophène jouent un rôle prépondérant dans le développement de semi-conducteurs organiques. Ces composés sont essentiels à la fabrication de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED). Leurs propriétés électroniques les rendent adaptés à une utilisation dans des appareils électroniques flexibles et légers .
Médicaments anti-inflammatoires
Les dérivés du thiophène sont connus pour posséder des propriétés anti-inflammatoires, ce qui en fait des candidats au développement de médicaments anti-inflammatoires non stéroïdiens (AINS). Par exemple, le suprofène, qui contient un squelette thiophénique, est utilisé pour réduire l'inflammation et la douleur .
Anesthésiques dentaires
Certains dérivés du thiophène sont utilisés dans des applications médicales telles que les anesthésiques dentaires. L'articaïne, un dérivé du thiophène, est utilisé comme bloqueur des canaux sodiques dépendants du voltage, fournissant une anesthésie locale pendant les procédures dentaires en Europe .
Effets antihypertenseurs et anti-athérosclérotiques
Le profil pharmacologique des composés thiophéniques comprend également des effets antihypertenseurs et anti-athérosclérotiques. Ces propriétés sont bénéfiques dans la gestion des maladies cardiovasculaires, offrant une approche thérapeutique pour des affections comme l'hypertension et l'athérosclérose .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Biochemical Pathways
- The arachidonic acid pathway plays a central role in inflammatory responses. Cromoglicic acid modulates this pathway to prevent bronchospasms and allergic reactions . By inhibiting mast cell activation, it suppresses the release of pro-inflammatory mediators, such as histamine and leukotrienes.
Analyse Biochimique
Biochemical Properties
5-Chloro-6-thiophen-2-ylnicotinic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, 5-Chloro-6-thiophen-2-ylnicotinic acid can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of 5-Chloro-6-thiophen-2-ylnicotinic acid on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Furthermore, 5-Chloro-6-thiophen-2-ylnicotinic acid has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-6-thiophen-2-ylnicotinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of target enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . Additionally, 5-Chloro-6-thiophen-2-ylnicotinic acid can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular processes. These molecular interactions underpin the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-6-thiophen-2-ylnicotinic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 5-Chloro-6-thiophen-2-ylnicotinic acid can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-Chloro-6-thiophen-2-ylnicotinic acid in animal models have been studied to determine its efficacy and safety at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . At low to moderate doses, 5-Chloro-6-thiophen-2-ylnicotinic acid can enhance cognitive function and reduce symptoms of neurological disorders. At high doses, it may cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-Chloro-6-thiophen-2-ylnicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, 5-Chloro-6-thiophen-2-ylnicotinic acid can influence the levels of key metabolites, such as glucose and lipids, by modulating the activity of enzymes involved in their synthesis and degradation. These metabolic interactions are crucial for understanding the compound’s overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of 5-Chloro-6-thiophen-2-ylnicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, 5-Chloro-6-thiophen-2-ylnicotinic acid can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Chloro-6-thiophen-2-ylnicotinic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . The localization of 5-Chloro-6-thiophen-2-ylnicotinic acid within these organelles is crucial for its role in modulating cellular metabolism and signaling pathways. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-chloro-6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-7-4-6(10(13)14)5-12-9(7)8-2-1-3-15-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHHGXEPNPZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)
![4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1461034.png)
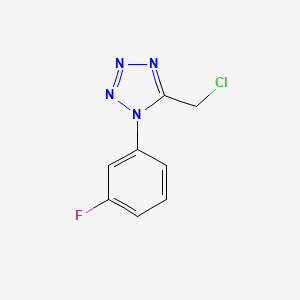
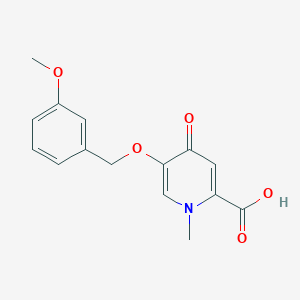
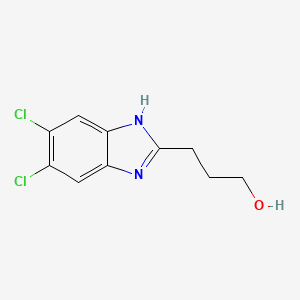


![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)
